molecular formula C12H12FNO B13271398 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline CAS No. 908146-96-3

2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline

Cat. No.: B13271398
CAS No.: 908146-96-3
M. Wt: 205.23 g/mol
InChI Key: AMLHMKCFJYVYTC-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12FNO It is characterized by the presence of a fluorine atom, a furan ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the reaction of 2-fluoroaniline with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions tailored to promote the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new chemical products and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom and the furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylaniline: This compound shares a similar structure but lacks the furan ring, leading to different chemical and biological properties.

    4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline: This compound has a similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.

Uniqueness

2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a fluorine atom, a furan ring, and an aniline moiety makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

908146-96-3

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline

InChI

InChI=1S/C12H12FNO/c1-9-6-7-10(15-9)8-14-12-5-3-2-4-11(12)13/h2-7,14H,8H2,1H3

InChI Key

AMLHMKCFJYVYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=CC=CC=C2F

Origin of Product

United States

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